![molecular formula C17H20F2N8O B12406058 N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)
N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IRAK4-IN-16 is a compound that inhibits the activity of interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for innate immune responses . Inhibition of IRAK4 has been explored for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions .
Métodos De Preparación
The preparation of IRAK4-IN-16 involves several synthetic routes and reaction conditions. One common method includes the use of imidazolo[1,2-b]pyridazine-3-yl and pyrazolo[1,5-a]pyrimidin-3-yl derivatives . These derivatives are synthesized through a series of reactions involving cyclization, condensation, and functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial production methods for IRAK4-IN-16 are still under development, but they generally follow similar synthetic routes with optimization for large-scale production. This includes the use of high-throughput screening and automated synthesis techniques to increase yield and purity .
Análisis De Reacciones Químicas
IRAK4-IN-16 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of IRAK4-IN-16 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Aplicaciones Científicas De Investigación
IRAK4-IN-16 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of IRAK4 and its downstream signaling pathways . In biology, IRAK4-IN-16 is employed to investigate the role of IRAK4 in immune responses and inflammation . In medicine, it is being explored as a potential therapeutic agent for treating diseases such as cancer, rheumatoid arthritis, and other inflammatory conditions . Additionally, IRAK4-IN-16 has industrial applications in the development of new drugs and therapeutic strategies targeting IRAK4 .
Mecanismo De Acción
The mechanism of action of IRAK4-IN-16 involves the inhibition of IRAK4 kinase activity. IRAK4 is a key component of the myddosome complex, which includes myeloid differentiation primary response 88 (MyD88), IRAK1, and IRAK2 . Upon activation by TLRs or IL-1Rs, IRAK4 phosphorylates and activates downstream signaling molecules, leading to the activation of nuclear factor kappa B (NF-κB) and the production of proinflammatory cytokines . By inhibiting IRAK4, IRAK4-IN-16 disrupts this signaling cascade, reducing inflammation and potentially inhibiting the growth of cancer cells .
Comparación Con Compuestos Similares
IRAK4-IN-16 is unique compared to other IRAK4 inhibitors due to its specific chemical structure and high selectivity for IRAK4 . Similar compounds include other IRAK4 inhibitors such as N-(imidazolo[1,2-b]pyridazine-3-yl)-1-cyclohexyl-2H-indazole-5-carboxamide and N-(pyrazolo[1,5-a]pyrimidin-3-yl)-1-cyclohexyl-2H-indazole-5-carboxamide . These compounds share similar structural features but may differ in their potency, selectivity, and pharmacokinetic properties .
Propiedades
Fórmula molecular |
C17H20F2N8O |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C17H20F2N8O/c1-26-9-12(14(25-26)15(18)19)23-17(28)11-8-21-27-6-4-13(24-16(11)27)22-10-3-2-5-20-7-10/h4,6,8-10,15,20H,2-3,5,7H2,1H3,(H,22,24)(H,23,28)/t10-/m1/s1 |
Clave InChI |
YNYXDDGCGKZVTQ-SNVBAGLBSA-N |
SMILES isomérico |
CN1C=C(C(=N1)C(F)F)NC(=O)C2=C3N=C(C=CN3N=C2)N[C@@H]4CCCNC4 |
SMILES canónico |
CN1C=C(C(=N1)C(F)F)NC(=O)C2=C3N=C(C=CN3N=C2)NC4CCCNC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


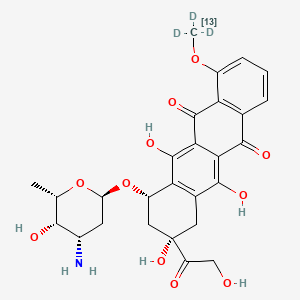
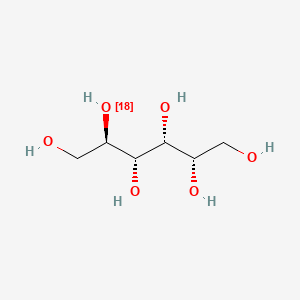
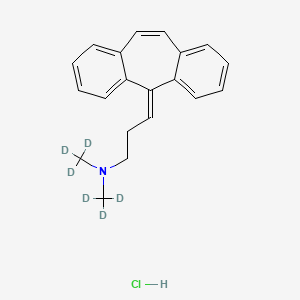
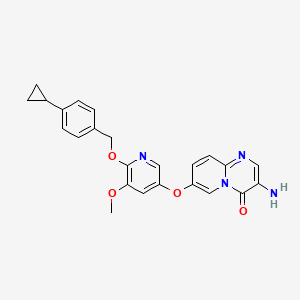
![2-[(1R,4S,8R,10S,13S,16R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,31,32,35,38-decazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12406005.png)
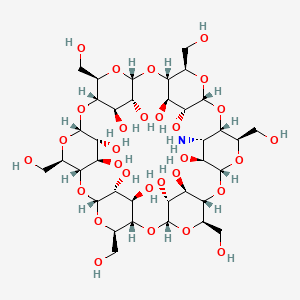
![(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol](/img/structure/B12406016.png)
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)

phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)

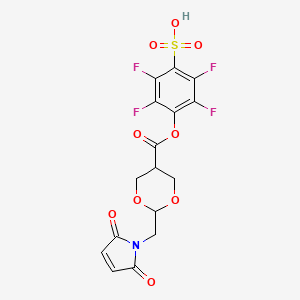
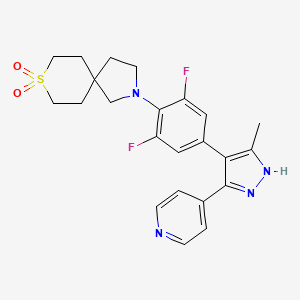
![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)
